N'~1~,N'~5~-bis(4-tert-butylcyclohexylidene)pentanedihydrazide
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Overview
Description
N’~1~,N’~5~-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]PENTANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and cyclohexylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]PENTANEDIHYDRAZIDE typically involves the reaction of hydrazides with cyclohexanone derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’~1~,N’~5~-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N’~1~,N’~5~-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]PENTANEDIHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-tert-butylphenyl)hydroxylamine: Similar in structure but differs in functional groups and reactivity.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine: Shares the tert-butyl groups but has different applications and properties.
Uniqueness
N’~1~,N’~5~-BIS[4-(TERT-BUTYL)CYCLOHEXYLIDEN]PENTANEDIHYDRAZIDE is unique due to its specific combination of tert-butyl and cyclohexylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H44N4O2 |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N,N'-bis[(4-tert-butylcyclohexylidene)amino]pentanediamide |
InChI |
InChI=1S/C25H44N4O2/c1-24(2,3)18-10-14-20(15-11-18)26-28-22(30)8-7-9-23(31)29-27-21-16-12-19(13-17-21)25(4,5)6/h18-19H,7-17H2,1-6H3,(H,28,30)(H,29,31) |
InChI Key |
LAVNLBBLQBABTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)CCCC(=O)NN=C2CCC(CC2)C(C)(C)C)CC1 |
Origin of Product |
United States |
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